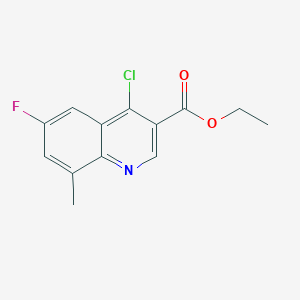

Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFNO2/c1-3-18-13(17)10-6-16-12-7(2)4-8(15)5-9(12)11(10)14/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLFRHZFOXGIPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Materials and Core Formation

- The synthesis typically begins with 8-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester or analogous intermediates, which provide the quinoline core with fluorine and ester functionalities already incorporated.

- The 8-methyl group can be introduced via methylation of the quinoline ring or by using appropriately substituted starting materials.

Chlorination at the 4-Position

- The 4-hydroxy group on the quinoline ring is converted to a 4-chloro substituent using phosphoryl chloride (POCl₃) under reflux conditions.

- For example, a mixture of 8-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester and POCl₃ is stirred at 100 °C for approximately 3.5 hours to achieve chlorination at the 4-position, yielding ethyl 4-chloro-8-fluoroquinoline-3-carboxylate intermediates. This step is critical for introducing the chlorine atom selectively at the 4-position.

Introduction of the Methyl Group at the 8-Position

- The methyl group at the 8-position can be introduced by methylation reactions or by starting from methyl-substituted quinoline derivatives.

- Literature reports indicate that methylation can be achieved via alkylation reactions on the quinoline ring or by using methyl-substituted anilines in the initial condensation steps during quinoline synthesis.

Formation of the Ethyl Ester

- The ethyl ester group at the 3-position is typically introduced by esterification of the corresponding carboxylic acid or by using ethyl acetoacetate derivatives in the initial synthesis steps.

- The esterification often occurs prior to halogenation steps to ensure stability and ease of handling.

Optimization of Reaction Conditions

- Chlorination with POCl₃ is performed at elevated temperatures (around 100 °C) for several hours.

- Catalysts such as zinc chloride (ZnCl₂) in solvents like N,N-dimethylformamide (DMF) have been used to facilitate reactions such as Knoevenagel condensations for related quinoline derivatives, which may be adapted for similar synthetic steps.

- Reaction times and temperatures are optimized to maximize yield and purity, with typical yields ranging from 74% to 98% in related quinoline syntheses.

Representative Synthesis Example

Analytical Characterization

- The product is characterized by spectroscopic methods including:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm substitution patterns and isomeric purity.

- Infrared (IR) spectroscopy to identify functional groups.

- Mass spectrometry (MS) for molecular weight confirmation.

- Elemental analysis further confirms purity and composition.

Summary Table of Key Synthetic Parameters

| Parameter | Details |

|---|---|

| Starting Material | 8-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester |

| Chlorinating Agent | Phosphoryl chloride (POCl₃) |

| Chlorination Conditions | 100 °C, 3.5 hours |

| Methylation Method | Alkylation or use of methyl-substituted precursors |

| Solvents Used | DMF, diphenyl ether (for some steps), acetic acid (for Knoevenagel reactions) |

| Catalysts | Zinc chloride (ZnCl₂) for condensation reactions |

| Typical Yields | 74–98% for key steps |

| Characterization Techniques | NMR, IR, MS, elemental analysis |

Research Findings and Considerations

- The selective chlorination at the 4-position using POCl₃ is a well-established method for quinoline derivatives.

- The presence of fluorine at the 6-position and methyl at the 8-position requires careful control of reaction conditions to avoid side reactions.

- Optimization of reaction time and temperature is crucial to maximize yield and purity.

- The synthesis route is adaptable for introducing other substituents, facilitating the exploration of structure-activity relationships in medicinal chemistry.

- The ethyl ester functionality is stable under chlorination conditions when introduced prior to halogenation.

Analyse Des Réactions Chimiques

Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate serves as an intermediate in the synthesis of pharmaceutical compounds that exhibit antimicrobial and anticancer activities. The compound's structure allows it to interact with biological targets effectively, making it a valuable building block for drug development.

Synthesis of Pharmacologically Active Compounds

The compound is utilized in the synthesis of various quinoline derivatives that have been shown to possess significant pharmacological effects. These derivatives are often studied for their potential therapeutic applications against diseases such as cancer and bacterial infections.

Biological Studies

Enzyme Interaction Studies

Research has indicated that this compound may influence specific enzymes involved in cellular pathways. Understanding these interactions can lead to insights into its mode of action and potential therapeutic benefits.

Cellular Pathway Analysis

The compound's effects on various cellular pathways are under investigation, particularly concerning its role in apoptosis and cell proliferation. These studies are crucial for establishing the efficacy of related pharmacological agents.

Materials Science

Development of Novel Materials

In materials science, this compound is explored for its electronic and optical properties. Its unique chemical structure allows for the creation of materials that can be used in advanced technological applications, including sensors and optoelectronic devices.

Case Studies

Several case studies have highlighted the applications of this compound in drug discovery:

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents.

- Antimicrobial Efficacy : Research indicated that certain derivatives showed promising results against resistant bacterial strains, emphasizing the compound's importance in addressing antibiotic resistance.

These findings underscore the compound's versatility and potential across multiple research domains.

Mécanisme D'action

The mechanism of action of ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound may inhibit enzymes involved in critical biological pathways, leading to its antimicrobial and anticancer properties .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate with its closest analogs:

Market Availability

- Suppliers: 7 global suppliers listed for the main compound, though some sources note discontinuation (e.g., CymitQuimica in ).

- Cost : Pricing varies by purity (e.g., 95–98% purity tiers) and order volume, with VIP discounts available for bulk purchases .

Activité Biologique

Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered interest in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H9ClFNO2, with a molecular weight of approximately 253.66 g/mol. The presence of chlorine and fluorine atoms, along with a carboxylate group, contributes to its reactivity and biological activity. The compound's structure facilitates interactions with various biological targets, making it a subject of extensive research.

This compound exhibits its biological effects through several mechanisms:

- DNA Intercalation : The quinoline core can intercalate with DNA, disrupting replication processes in microorganisms and cancer cells.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular pathways, contributing to its antimicrobial and anticancer properties.

- Structure-Activity Relationships : Research indicates that modifications to the quinoline structure can significantly alter biological activity, allowing for the design of more potent derivatives .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Studies have indicated that it can inhibit the growth of bacteria and fungi by interfering with their metabolic processes.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 12.5 µg/mL |

| S. aureus | 6.25 µg/mL |

| Candida albicans | 25 µg/mL |

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines:

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| H-460 (Lung Cancer) | 0.55 |

| HT-29 (Colon Cancer) | 0.33 |

| HepG2 (Liver Cancer) | 1.24 |

These results suggest that this compound could serve as a lead compound for further development in cancer therapeutics .

Case Studies

- Study on Antiproliferative Activity : A study evaluated the antiproliferative effects of this compound against several cancer cell lines, revealing that compounds similar to it had IC50 values significantly lower than established chemotherapeutics, indicating potential as an effective treatment option .

- Mechanistic Studies : Further investigations into the mechanism of action highlighted that the compound's ability to intercalate into DNA led to increased apoptosis in cancer cells, providing insights into its therapeutic potential.

Q & A

Q. Advanced

- SHELX suite : For small-molecule refinement (SHELXL) and structure solution (SHELXS/SHELXD). Its robustness in handling high-resolution data and twinned crystals is well-documented .

- WinGX/ORTEP-III : For graphical representation of thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonds) .

- Data validation : PLATON/CHECKCIF to assess structural integrity and flag outliers .

How are intermolecular interactions analyzed in the crystal lattice?

Q. Advanced

- X-ray crystallography : Reveals C–H⋯O (3.065–3.537 Å) and C–H⋯Cl (3.431–3.735 Å) hydrogen bonds, stabilizing parallel molecular packing .

- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., H⋯Cl contacts account for ~12% of the surface) .

- Diamond software : Visualizes π-π stacking (3.8–4.2 Å) between quinoline rings, influencing solubility and stability .

How should researchers handle and characterize synthetic by-products?

Q. Advanced

- Chromatographic isolation : Use HPLC or flash chromatography to separate by-products (e.g., ethylation at position 1 instead of 3) .

- Structural elucidation : Combine 2D NMR (COSY, HSQC) and single-crystal diffraction to assign unexpected structures .

- Mechanistic studies : DFT calculations (e.g., Gaussian) model reaction pathways to identify competing transition states .

What strategies guide the design of derivatives for structure-activity relationship (SAR) studies?

Q. Advanced

- Core modifications : Introduce substituents at positions 7 (e.g., cyclopropyl) or 8 (e.g., nitro/trifluoromethyl) to probe steric/electronic effects .

- Biological screening : Test derivatives against Gram-positive/-negative bacteria (MIC assays) and cancer cell lines (MTT assays) .

- QSAR modeling : Use Molinspiration or Schrodinger Suite to correlate logP/pKa with antimicrobial potency .

How are antimicrobial activity data interpreted in the context of contradictory results?

Q. Advanced

- Dose-response curves : Calculate IC₅₀ values to distinguish true activity from assay noise. For example, a derivative may show moderate activity (IC₅₀ = 32 µg/mL) against S. aureus but inactivity against E. coli .

- Resistance profiling : Compare results with fluoroquinolone controls (e.g., ciprofloxacin) to identify cross-resistance patterns .

- Membrane permeability assays : Use fluorescent probes (e.g., ethidium bromide) to assess whether poor activity stems from efflux or uptake issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.